molecular formula C22H27NO5S B5089078 ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5089078
M. Wt: 417.5 g/mol
InChI Key: GUKRSVDRNXTWEW-UHFFFAOYSA-N
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Description

This compound belongs to the class of tetrahydrobenzo[b]thiophene derivatives, characterized by a bicyclic core structure fused with a thiophene ring and a partially saturated cyclohexene system. The molecule features a 4-methoxyphenoxy-propanoyl side chain at the 2-position and a methyl group at the 6-position of the tetrahydrobenzothiophene scaffold. The ethyl ester at the 3-position enhances solubility in organic solvents, while the methoxy group on the phenoxy moiety likely modulates electronic properties and lipophilicity .

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c1-5-27-22(25)19-17-11-6-13(2)12-18(17)29-21(19)23-20(24)14(3)28-16-9-7-15(26-4)8-10-16/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKRSVDRNXTWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related tetrahydrobenzo[b]thiophene derivatives, highlighting key structural variations, physicochemical properties, and synthesis data:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
Target compound : Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 6-methyl, 4-methoxyphenoxy-propanoyl C₂₃H₂₈N₂O₆S 484.54 High lipophilicity (predicted XLogP3 ≈ 5.8); potential for CNS activity due to aromatic substituents.
Compound 6o : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-hydroxyphenyl, ethoxy-oxoethyl C₂₁H₂₅NO₅S 403.49 Lower yield (22%) in Petasis reaction; hydroxyl group enhances polarity (experimental HRMS: 390.1370).
Compound 346720-81-8 : Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-chloro-2-methylphenoxy-acetyl C₂₀H₂₂ClNO₄S 407.90 Chlorine substituent increases lipophilicity (XLogP3: 5.8); used in agrochemical studies.
Compound 139950-90-6 : Ethyl 2-amino-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-tert-pentyl, amino C₁₆H₂₅NO₂S 287.38 Bulky tert-pentyl group reduces solubility; applications in catalysis and material science.
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 6-phenyl, methyl ester C₁₆H₁₇NO₂S 287.38 Phenyl group enhances π-π stacking; used as a precursor in heterocyclic synthesis.

Key Structural and Functional Differences:

Substituent Effects: The 4-methoxyphenoxy group in the target compound confers moderate polarity compared to the 4-chloro-2-methylphenoxy group in Compound 346720-81-8, which is more electronegative and lipophilic . The 6-methyl substituent in the target compound reduces steric hindrance compared to the 6-tert-pentyl group in Compound 139950-90-6, which may hinder intermolecular interactions .

Biological Relevance :

  • Compounds with 4-hydroxyphenyl (e.g., Compound 6o) are prone to oxidative metabolism, whereas chlorinated derivatives (e.g., Compound 346720-81-8) exhibit greater metabolic stability .

Computational Data :

  • Predicted XLogP3 values for the target compound (~5.8) align with chloro- and methoxy-substituted analogs, indicating suitability for hydrophobic environments like lipid membranes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using Petasis-type protocols. For example, coupling 4-methoxyphenol derivatives with a benzothiophene core under optimized conditions (e.g., HFIP solvent, 3 Å molecular sieves) achieves regioselective amidation. Reaction monitoring via TLC and purification via preparative chromatography (e.g., 60% acetonitrile washes) yields the target compound with ~62% efficiency . NMR (1H/13C) and HRMS-ESI are critical for verifying structural integrity .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze aromatic proton environments (δ4.7–δ2.4 for methoxy/alkyl groups) and carbonyl signals (δ170–175 ppm) to confirm substituent positions .
  • HRMS-ESI : Match experimental m/z values (e.g., 385.1580) with theoretical calculations to validate molecular weight .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing using single-crystal diffraction data, as demonstrated for analogous tetrahydrobenzothiophene derivatives .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Prioritize antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., carrageenan-induced paw edema in rodents) assays. For structure-activity relationship (SAR) studies, compare derivatives with substituted phenylacrylamido groups, as seen in related thiophene-carboxylates .

Advanced Research Questions

Q. How can regioselectivity challenges during the acylation of the benzothiophene core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents. For example, 4-methoxyphenoxy groups enhance nucleophilic attack at the C2 position of the benzothiophene ring. Control reaction kinetics using slow reagent addition and low temperatures (0–5°C) to minimize side products. DFT calculations can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or crystallographic disorder.

  • Variable-temperature NMR : Identify broadening/resolution of signals to confirm conformational flexibility .
  • 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish overlapping proton environments .
  • Crystallographic refinement : Use programs like SHELXL to model disorder in electron density maps .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize derivatives with improved binding affinities (<-8 kcal/mol) .
  • ADMET prediction : Use SwissADME to optimize logP (2–5) and polar surface area (<140 Ų) for bioavailability .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Q. What mechanistic insights can be gained from studying metabolic degradation pathways?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on hydrolytic cleavage of ester groups and oxidation of the tetrahydrobenzothiophene ring .
  • Isotope labeling : Track metabolic fate using 13C-labeled ethyl carboxylate groups .

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